N'-[2-(2-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide
Overview
Description
“N’-[2-(2-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide” is a chemical compound with the molecular formula C14H14ClN3O3S . It has a molecular weight of 339.8 . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14ClN3O3S/c15-11-6-8-12 (9-7-11)21-10-14 (16)17-18-22 (19,20)13-4-2-1-3-5-13/h1-10,17-18H,16H2 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis
“N’-[2-(2-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide” is a solid compound . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.Scientific Research Applications
Molecular Structure and Stability
N'-[2-(2-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide and its derivatives exhibit a molecular structure that is stabilized by extensive intra- and intermolecular hydrogen bonds. These bonds play a crucial role in forming chains of molecules, which contribute to the stability and potential applications of these compounds. The sulfonamide groups, in particular, are hydrogen bonded via the nitrogen and oxygen atoms, forming polymeric chains along specific axes. This structural stability makes the compound an interesting candidate for further exploration in various scientific fields (Siddiqui et al., 2008).
Anti-inflammatory and Analgesic Properties
Research has demonstrated the anti-inflammatory and analgesic properties of hydrazone and pyrazole derivatives related to this compound. Compounds synthesized from this molecule have shown significant anti-inflammatory activity, and some have exhibited potent analgesic activity as well. These findings suggest the potential of these derivatives in developing treatments for inflammatory diseases and pain management (Hamdy et al., 2013), (KunnambathKrishnakumar et al., 2013).
Antitumor Activity
A series of benzenesulfonamide derivatives, including those related to this compound, have been synthesized and shown in vitro antitumor activity. Certain compounds within this series exhibited remarkable activity and selectivity toward specific cancer cell lines, indicating the potential for these compounds in cancer treatment and drug development (Sławiński & Brzozowski, 2006).
Sensor Development
Derivatives of benzenesulfonohydrazide, closely related to this compound, have been utilized in the development of chemical sensors. These sensors have been specifically designed to detect heavy metal ions such as mercury (Hg2+), manganese (Mn2+), and cobalt (Co2+), offering high sensitivity and selectivity. This application highlights the potential of these compounds in environmental monitoring and safety assessments (Hussain et al., 2017), (Asiri et al., 2018), (Hussain et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
N'-(benzenesulfonamido)-2-(2-chlorophenoxy)ethanimidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-12-8-4-5-9-13(12)21-10-14(16)17-18-22(19,20)11-6-2-1-3-7-11/h1-9,18H,10H2,(H2,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLWSWBFWOQHMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=C(COC2=CC=CC=C2Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C(/COC2=CC=CC=C2Cl)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301175964 | |
Record name | 2-(2-Chlorophenoxy)ethanimidic acid 2-(phenylsulfonyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301175964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338397-42-5 | |
Record name | 2-(2-Chlorophenoxy)ethanimidic acid 2-(phenylsulfonyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338397-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chlorophenoxy)ethanimidic acid 2-(phenylsulfonyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301175964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.